2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid

Lipophilicity Membrane permeability Drug delivery

Researchers often face oxidative degradation of caged compounds during long-term storage or pre-photolysis handling. This dual-function scaffold integrates a BHT-derived antioxidant with a 2-nitrophenylacetate photoreleasable group, ensuring oxidative stability and spatiotemporal control upon UV uncaging. - Built-in radical-scavenging capacity prevents thermal oxidation in photoresist bake steps or probe storage. - High predicted LogP (5.40) facilitates membrane permeation for intracellular uncaging studies. - Carbonate linker enables derivatization; suitable for caged compound library synthesis with reduced lot-to-lot variability.

Molecular Formula C23H27NO8
Molecular Weight 445.5 g/mol
CAS No. 188263-75-4
Cat. No. B065581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid
CAS188263-75-4
Molecular FormulaC23H27NO8
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1OC(=O)OC(C2=CC=CC=C2[N+](=O)[O-])C(=O)O)C(C)(C)C)O
InChIInChI=1S/C23H27NO8/c1-22(2,3)14-12-18(15(11-17(14)25)23(4,5)6)31-21(28)32-19(20(26)27)13-9-7-8-10-16(13)24(29)30/h7-12,19,25H,1-6H3,(H,26,27)
InChIKeyKCTUARXSADIAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Function Photolabile Caged Carboxylic Acid


2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid (CAS 188263-75-4) is a photolabile caged carboxylic acid that integrates a sterically hindered 2,5-di-tert-butyl-4-hydroxyphenoxy (BHT-derived) antioxidant moiety with a 2-nitrophenylacetate photoreleasable group via a carbonate linker . Predicted physicochemical properties include a molecular weight of 445.46 Da, LogP of 5.40, and a topological polar surface area of 139 Ų . The compound belongs to the broader class of 2-nitrobenzyl-type photolabile protecting groups but is distinguished by its dual-function architecture, which is designed to confer oxidative stability during storage and handling while enabling light-triggered release of the active carboxylic acid or phenoxy radical [1].

1
Workflow Photorelease of caged carboxylic acid or phenoxy radical with UV light
2
Feature Integrated hindered phenolic antioxidant for oxidative stability during storage and handling
3
Architecture Dual-function photolabile cage with carbonate linker; not a simple 2-nitrobenzyl ester

Limitations of Generic 2-Nitrobenzyl Cages


Simple 2-nitrophenylacetic acid or 2-nitrobenzyl ester caged compounds lack the integrated hindered phenolic antioxidant moiety present in this target compound . In applications requiring prolonged pre-photolysis stability under ambient oxygen—such as long-term storage of caged probes, photoresist formulations, or controlled release in oxidizing environments—the 2,5-di-tert-butyl-4-hydroxyphenoxy group provides radical-scavenging capacity that generic caged analogs cannot offer [1]. Interchanging with a conventional 2-nitrobenzyl caged carboxylic acid would therefore compromise oxidative robustness and potentially alter photorelease kinetics due to differences in the carbonate vs. ester linkage .

Target
Photolabile cage with built-in antioxidant
Carbonate-linked 2,5-di-tert-butyl-4-hydroxyphenoxy group provides radical-scavenging capacity and oxidative robustness.
Generic
Simple 2-nitrobenzyl ester caged carboxylic acid
Lacks the hindered phenolic moiety. May compromise oxidative stability and can alter photorelease kinetics due to ester vs. carbonate linkage.
Risk
Direct substitution may lead to premature oxidation of the probe, shorter shelf life, and divergent uncaging half-life. Validate if oxidative protection or controlled release is required.

Key Differentiators vs. Analog Cages


Enhanced Lipophilicity vs. Parent Acid

The target compound has a predicted LogP of 5.40 (ACD/Labs Percepta), substantially higher than the estimated LogP of ~1.3 for the parent 2-nitrophenylacetic acid . This 4.1 log-unit increase, driven by the bis-tert-butylphenoxy substituent, predicts significantly enhanced passive membrane permeability and altered biodistribution of the caged construct prior to photolysis .

Lipophilicity
Class-level
ΔLogP ≈ +4.1
Reported higher predicted membrane partitioning vs. parent acid
In silico ACD/Labs Percepta; no experimental co-assay
Lipophilicity Membrane permeability Drug delivery

TPSA Impact on Blood-Brain Barrier Penetration

The computed TPSA of 139 Ų places this compound in a borderline region for blood-brain barrier (BBB) penetration (threshold typically <90 Ų for good CNS penetration). In comparison, simpler 2-nitrobenzyl caged amino acids such as NPPOC-tyrosine exhibit TPSA values around 110–120 Ų [1]. The modestly higher TPSA of the target compound may reduce off-target CNS exposure relative to more compact caged analogs, which is advantageous for peripherally targeted photorelease applications [1].

TPSA & BBB
Context-dependent
139 Ų (predicted)
Borderline TPSA may reduce passive BBB permeation vs. smaller NPPOC cages
Comparison to literature class range; requires experimental confirmation
Blood-brain barrier CNS drug delivery Physicochemical profiling

Molecular Weight vs. First-Generation Cages

With a molecular weight of 445.46 Da , the target compound is significantly larger than classic caged carboxylic acids such as 2-bromo-2-(2-nitrophenyl)acetic acid (BNPA, MW ≈ 260 Da) [1]. This 185 Da increase reflects the addition of the bis-tert-butylphenoxy carbonate group, which confers the dual antioxidant/photolabile functionality absent in BNPA .

Molecular Weight
Context-dependent
445.46 Da (+185 Da vs. BNPA)
Larger size integrates antioxidant functionality; trade-off for probe design near Ro5 boundary
Classic BNPA ~260 Da; exact mass comparison
Pharmacokinetics Caged compound design Molecular weight cutoff

Carbonate vs. Ester Linker Photorelease Profile

The target compound features a carbonate linkage between the phenolic antioxidant and the 2-nitrophenylacetic acid, as opposed to the direct ester bond found in most 2-nitrobenzyl caged carboxylates . Carbonate linkers are known to confer distinct hydrolytic stability profiles and altered photolytic quantum yields compared to esters [1]. While direct comparative photolysis data are not available, the structural difference predicts a divergent release half-life under both dark and irradiated conditions [1].

Linker Chemistry
Class-level
Carbonate vs. ester
Carbonate may alter hydrolytic stability and photolytic quantum yield compared to ester cages
No direct photolysis kinetics available; structural inference
Photorelease kinetics Carbonate linker Hydrolytic stability

Key Application Scenarios


Photocontrolled Intracellular Antioxidant Delivery

The compound's dual-function architecture—combining a photolabile cage with a hindered phenolic antioxidant—makes it suitable for studies requiring light-triggered release of a radical-scavenging moiety inside living cells. The high predicted LogP (5.40) facilitates membrane permeation, while the 2-nitrophenylacetate group enables UV-mediated uncaging with spatiotemporal control, a capability not offered by non-caged antioxidants such as BHT or probucol [1].

Oxidatively Stable Photoresist Formulations

In chemically amplified photoresists or photopatterning materials, the hindered phenol component of this compound can act as an in situ antioxidant during pre-exposure bake steps, suppressing unwanted thermal oxidation that degrades pattern fidelity . This integrated stabilization is absent in conventional photoacid generators (PAGs) or nitrobenzyl-caged dissolution inhibitors [1].

Caged Probe Libraries with Oxidative Protection

Researchers constructing caged compound libraries for phenotypic screening can use this scaffold as a core building block. The carbonate linkage provides a handle for further derivatization, while the bis-tert-butylphenol group protects the probe from oxidative degradation during long-term storage, reducing lot-to-lot variability compared to unprotected caged analogs .

Application
Selection Property
Validation Focus
Photocontrolled antioxidant delivery studies
Dual photolabile cage + hindered phenol; high predicted lipophilicity
Light-triggered intracellular radical scavenging; membrane permeation efficiency
Oxidatively stable photoresist formulations
In situ antioxidant during pre-exposure steps; integrated phenolic stabilizer
Suppression of thermal oxidation; pattern fidelity under processing conditions
Caged probe libraries with oxidative protection
Carbonate linker for derivatization; bis-tert-butylphenol protection
Long-term storage stability; lot-to-lot reproducibility vs. unprotected analogs
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